molecular formula C6H16O2Si B14008693 2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol

2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol

Cat. No.: B14008693
M. Wt: 148.28 g/mol
InChI Key: ULEIWIFJHHFVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol is an organosilicon compound that features a silicon atom bonded to two methyl groups, an ethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol can be synthesized through the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol involves its ability to form stable bonds with various functional groups. The silicon atom can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable organosilicon compounds. These interactions are crucial for its role as a protecting group and in the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and applications. Its ability to form stable bonds with various functional groups makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-[2-hydroxyethyl(dimethyl)silyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-9(2,5-3-7)6-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEIWIFJHHFVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.